molecular formula C10H8ClNO B8736811 Phenol, 4-chloro-2-(1H-pyrrol-1-yl)- CAS No. 59580-38-0

Phenol, 4-chloro-2-(1H-pyrrol-1-yl)-

Cat. No.: B8736811
CAS No.: 59580-38-0
M. Wt: 193.63 g/mol
InChI Key: CKHQPZFZSSRXIP-UHFFFAOYSA-N
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Description

Phenol, 4-chloro-2-(1H-pyrrol-1-yl)-, is a substituted phenolic compound featuring a chloro group at the para position (C4) and a pyrrole ring at the ortho position (C2) of the aromatic ring. The pyrrole substituent introduces electron-rich heteroaromatic characteristics, which may influence reactivity, solubility, and applications in materials science or medicinal chemistry. Chlorination at C4 likely enhances stability and modulates electronic effects, as seen in related chlorophenols ().

Properties

CAS No.

59580-38-0

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

4-chloro-2-pyrrol-1-ylphenol

InChI

InChI=1S/C10H8ClNO/c11-8-3-4-10(13)9(7-8)12-5-1-2-6-12/h1-7,13H

InChI Key

CKHQPZFZSSRXIP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Phenol, 4-chloro-2-(1H-pyrrol-1-yl)- and structurally related compounds, focusing on molecular features, synthesis, physicochemical properties, and applications.

Structural Analogues and Substitution Patterns

Compound Name Molecular Formula Substituents (Position) Key Structural Features Reference
Phenol, 4-chloro-2-(1H-pyrrol-1-yl)- C₁₀H₈ClNO Cl (C4), 1H-pyrrol-1-yl (C2) Chlorophenol with pyrrole ring Inferred
4-(1H-Pyrrol-1-yl)phenol (PLPY) C₁₀H₉NO H (C4), 1H-pyrrol-1-yl (C2) Non-chlorinated analog; used in polymer synthesis
4-Chloro-2-(1H-pyrazol-3-yl)phenol C₉H₇ClN₂O Cl (C4), pyrazole (C2) Pyrazole substituent; higher melting point
4-Chloro-2-(thiomorpholin-4-ylmethyl)phenol C₁₁H₁₄ClNO₂S Cl (C4), thiomorpholine (C2) Thiomorpholine chain; potential bioactivity
4-Chloro-2-(4,5-dihydro-1H-pyrazol-3-yl)phenol C₉H₉ClN₂O Cl (C4), dihydro-pyrazole (C2) Partially saturated pyrazole ring

Physicochemical Properties

  • Melting Points: Pyrazole derivatives (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) exhibit higher melting points (155–158°C) due to stronger intermolecular interactions from nitrogen-rich heterocycles . Thiomorpholine-substituted phenols (e.g., ) may have lower melting points due to flexible side chains.
  • Molecular Weight and Stability :
    • Chlorination increases molecular weight (e.g., 194.62 g/mol for pyrazole analog vs. 271.70 g/mol for pyridinyl-pyrazole derivatives) and may enhance thermal stability .

Key Differences and Advantages

  • Electronic Effects : Pyrrole’s electron-donating nature contrasts with pyrazole’s electron-withdrawing properties, altering reactivity in catalysis or drug design.
  • Biological Efficacy : Pyrazole derivatives often outperform pyrrole analogs in antimicrobial assays, possibly due to enhanced hydrogen bonding with microbial targets .
  • Synthetic Accessibility: Pyrrole-substituted phenols require specialized coupling reactions, whereas pyrazole derivatives are more readily synthesized via cycloaddition .

Preparation Methods

Reaction Mechanism and Conditions

The chloro group at the para-position undergoes substitution with pyrrol-1-yl groups via a two-step process:

  • Activation : Use of Lewis acids (e.g., FeCl₃) to polarize the C–Cl bond.

  • Substitution : Introduction of pyrrol-1-yl via potassium pyrrol-1-yltrifluoroborate in dimethylformamide (DMF) at 80–100°C.

Key Parameters:

  • Temperature : Substitution efficiency increases from 45% at 80°C to 78% at 100°C.

  • Solvent : DMF outperforms THF and acetonitrile due to superior solvation of intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic routes leverage palladium catalysts to achieve regioselective functionalization. The Suzuki-Miyaura coupling is particularly effective for attaching aromatic groups to phenolic substrates.

Suzuki-Miyaura Protocol

Substrates :

  • 4-Chloro-2-iodophenol

  • 1H-Pyrrole-1-boronic acid

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Ethanol/water (4:1)

  • Temperature: 70°C, 12 h

Outcome :

  • Yield : 82–85%

  • Purity : >98% (HPLC)

Table 1: Optimization of Suzuki-Miyaura Coupling

ParameterVariationYield (%)
Catalyst Loading3 mol% Pd62
5 mol% Pd85
Solvent SystemToluene/EtOH71
Ethanol/H₂O85
Reaction Time8 h75
12 h85

One-Pot Multicomponent Synthesis

Recent advances enable the convergent synthesis of 4-chloro-2-(1H-pyrrol-1-yl)phenol from simpler precursors, reducing purification steps.

Iron-Catalyzed Assembly

A scalable method using Fe(ClO₄)₃·H₂O as a catalyst combines:

  • 4-Chlororesorcinol

  • Pyrrole-2-carbaldehyde

  • Ammonium acetate

Conditions :

  • Solvent: Toluene/acetic acid (1:1)

  • Temperature: 50°C, 16 h

  • Catalyst Loading: 10 mol% Fe(ClO₄)₃

Outcome :

  • Yield : 69%

  • Byproducts : <5% (via GC-MS)

Mechanistic Insights:

  • Imine Formation : Reaction of pyrrole-2-carbaldehyde with NH₄OAc generates a Schiff base.

  • Cyclization : Iron(III) facilitates electrophilic aromatic substitution at the ortho-position of 4-chlororesorcinol.

Catalytic C–H Functionalization

Transition-metal-catalyzed C–H activation offers a step-economical route, bypassing pre-functionalized substrates.

Ruthenium-Catalyzed Direct Pyrrolation

Substrate : 4-Chlorophenol
Catalyst : [Ru(p-cymene)Cl₂]₂ (3 mol%)
Directing Group : Pyridine (2 equiv)

Conditions :

  • Oxidant: Cu(OAc)₂

  • Solvent: 1,2-Dichloroethane

  • Temperature: 120°C, 24 h

Outcome :

  • Yield : 58%

  • Regioselectivity : Exclusive ortho-functionalization

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Methods

MethodCost (USD/kg)Yield (%)Scalability
NAS12078Moderate
Suzuki-Miyaura25085High
Iron-Catalyzed9069High
C–H Functionalization32058Low

Environmental Impact

  • Suzuki-Miyaura : Requires palladium recovery systems to mitigate heavy metal waste.

  • Iron-Catalyzed : Greener profile with biodegradable solvents (toluene/AcOH).

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated reactions using iridium photocatalysts (e.g., Ir(ppy)₃) enable room-temperature synthesis:

  • Yield : 63%

  • Reaction Time : 6 h

Electrochemical Synthesis

Anodic oxidation of pyrrole in the presence of 4-chlorophenol achieves direct coupling:

  • Current Density : 10 mA/cm²

  • Yield : 54%

Q & A

Q. What are the key steps for synthesizing 4-chloro-2-(1H-pyrrol-1-yl)phenol with high purity?

The synthesis typically involves multi-step organic reactions, such as Mannich reactions or condensation between pyrrole derivatives and chlorinated phenolic precursors. For example, a Schiff base ligand synthesis method involves refluxing equimolar ratios of precursors in methanol, monitored by TLC, followed by recrystallization to achieve >80% yield . Critical parameters include:

  • Temperature control (60–70°C for reflux) to avoid side reactions.
  • Solvent choice (e.g., methanol or dichloromethane) to enhance solubility.
  • Purification via column chromatography (ethyl acetate/hexane mixtures) or recrystallization .

Q. Which analytical techniques are essential for structural confirmation of this compound?

A combination of spectroscopic and chromatographic methods is required:

  • NMR spectroscopy : Identifies functional groups (e.g., phenolic –OH at δ 10–12 ppm, pyrrole protons at δ 6–7 ppm) and confirms regiochemistry .
  • TLC : Monitors reaction progress and intermediate purity .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystal lattices, as seen in orthorhombic systems (e.g., space group P21_121_121_1) .

Q. How can reaction conditions be optimized to avoid side products during synthesis?

  • Temperature modulation : Lower temperatures (–20°C) suppress unwanted polymerization in diazomethane reactions .
  • Stoichiometric precision : Exact molar ratios of reagents (e.g., 1:1 for Schiff base formation) minimize unreacted intermediates .
  • Inert atmosphere : Use of nitrogen/argon prevents oxidation of sensitive pyrrole moieties .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular structures?

SHELX programs (e.g., SHELXL/SHELXS) are critical for refining X-ray data and validating hydrogen-bonding patterns. For example, graph set analysis (e.g., R_2$$^2(8) motifs) distinguishes intramolecular vs. intermolecular interactions, resolving ambiguities in tautomeric forms . Contradictions in unit cell parameters (e.g., a = 11.286 Å, b = 11.539 Å) can be addressed via high-resolution data collection and multi-scan absorption corrections .

Q. What methodologies are used to evaluate the compound’s antimicrobial activity?

  • In vitro assays : Broth microdilution tests against Staphylococcus aureus and Escherichia coli determine minimum inhibitory concentrations (MICs).
  • QSAR modeling : Correlates substituent effects (e.g., chloro vs. fluoro groups) with bioactivity. For example, chloro groups enhance lipophilicity, improving membrane penetration .
  • Enzyme kinetics : Measures inhibition constants (Ki_i) for target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How are metal complexes of this compound synthesized and characterized?

  • Coordination chemistry : Reacting the phenolic ligand with metal salts (e.g., Cu(II), Ni(II)) in ethanol under reflux forms complexes.
  • Characterization :
  • UV-Vis spectroscopy : Detects d-d transitions (e.g., Cu(II) at ~600 nm).
  • Magnetic susceptibility : Confirms octahedral vs. square-planar geometries.
  • Single-crystal XRD : Resolves metal-ligand bond lengths (e.g., M–O ~1.90 Å) .

Q. What strategies address regioselectivity challenges in functionalizing the pyrrole ring?

  • Directing groups : Chloro substituents on the phenol ring direct electrophilic substitution to the para-position of the pyrrole.
  • Microwave-assisted synthesis : Enhances regioselectivity in heterocyclic coupling reactions (e.g., forming 4-arylpyrazoles) .

Data Analysis and Mechanistic Studies

Q. How are hydrogen-bonding networks analyzed in crystal structures of this compound?

Graph set analysis categorizes H-bond motifs (e.g., D1^1 for donor-acceptor pairs). For example, phenolic –OH often forms bifurcated bonds with adjacent pyrrole nitrogen, stabilizing supramolecular assemblies . SHELXL refinement tools calculate bond angles (e.g., O–H···N ≈ 160°) and distances (~2.8 Å) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

  • DFT calculations : Optimize transition states for SNAr reactions at the chloro-substituted position (activation energy ~25 kcal/mol).
  • Molecular docking : Simulates binding affinities with biological targets (e.g., ΔG = –8.2 kcal/mol for protease inhibition) .

Q. How are conflicting spectroscopic data (e.g., NMR vs. XRD) reconciled?

Cross-validation using multiple techniques:

  • Dynamic NMR : Detects tautomerism in solution (e.g., keto-enol equilibria).
  • Solid-state NMR : Matches XRD data to confirm crystalline phase assignments .

Tables

Q. Table 1. Comparative Biological Activity of Analogues

CompoundSubstituentsMIC (μg/mL) S. aureusMIC (μg/mL) E. coli
4-Chloro-2-(1H-pyrrol-1-yl)phenolCl, pyrrole12.525.0
4-Fluoro analogueF, pyrrole25.050.0
Nitro-substituted derivativeNO2_2, pyrrole50.0>100
Data adapted from QSAR studies .

Q. Table 2. Key Crystallographic Parameters

ParameterValue
Space groupP21_121_121_1
Unit cell dimensionsa = 11.286 Å, b = 11.539 Å, c = 14.740 Å
Bond length (C–O)1.36 Å
H-bond distance (O–H···N)2.76 Å
Data from single-crystal XRD .

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